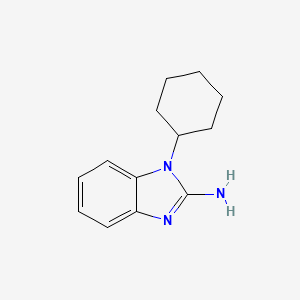

1-cyclohexyl-1H-1,3-benzodiazol-2-amine

Description

Contextualization within Benzodiazole Chemistry

Benzodiazoles, or benzimidazoles, are a class of heterocyclic aromatic organic compounds. They are bicyclic in nature, consisting of a fusion of benzene (B151609) and imidazole (B134444) rings. The benzimidazole (B57391) ring system is isosteric with purine, a fundamental component of nucleic acids, which contributes to its ability to interact with various biological systems. This structural similarity has made benzimidazole and its derivatives a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.

The chemistry of benzodiazoles is rich and varied, allowing for substitutions at multiple positions on both the benzene and imidazole rings. This versatility enables the fine-tuning of the molecule's steric, electronic, and lipophilic properties, which in turn modulates its pharmacological profile. The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, further enhancing the potential for molecular interactions.

Significance of 1-cyclohexyl-1H-1,3-benzodiazol-2-amine as a Unique Scaffold

The uniqueness of this compound lies in the specific combination of its constituent parts. The 2-amino group is a key feature, as the 2-aminobenzimidazole (B67599) scaffold is known to be a versatile pharmacophore. The presence of the exocyclic amino group extends the electron conjugation of the 10-π electron system of the benzimidazole core, influencing its electronic properties.

The addition of a cyclohexyl group at the N1 position introduces a bulky and lipophilic moiety. In medicinal chemistry, cyclohexyl groups are often incorporated to increase a compound's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. The non-planar, saturated nature of the cyclohexyl ring can also introduce specific conformational constraints, which may lead to higher selectivity for a particular biological target. Structure-activity relationship (SAR) studies on related 2-(N-substituted)-aminobenzimidazoles have shown that the nature of the substituent on the amino group can significantly impact biological activity, such as the inhibition of small conductance Ca2+-activated K+ (SK) channels. nih.gov

Historical Development and Evolution of 2-aminobenzodiazole Research

The history of benzimidazole research dates back to the 19th century. However, the therapeutic potential of this class of compounds gained significant attention in the mid-20th century with the discovery of the anthelmintic properties of thiabendazole, a benzimidazole derivative. This discovery spurred extensive research into the synthesis and biological evaluation of a vast number of benzimidazole-containing compounds.

Initially, research focused on modifications of the 2-position of the benzimidazole ring, leading to the development of a range of successful anthelmintic drugs. Over time, the scope of research broadened to explore other therapeutic areas. The 2-aminobenzimidazole core, in particular, has been a subject of interest due to its synthetic accessibility and the diverse biological activities of its derivatives. These activities include, but are not limited to, antiviral, antifungal, anticancer, and anti-inflammatory properties. The evolution of synthetic methodologies has played a crucial role in this expansion, with the development of more efficient and versatile methods for the synthesis of substituted 2-aminobenzimidazoles.

Overview of Current Research Trajectories and Future Prospects

Current research on 2-aminobenzodiazole derivatives is highly active and diverse. Scientists are exploring their potential in a wide range of therapeutic areas. For instance, recent studies have highlighted the promise of 2-aminobenzimidazoles as potent antimalarial agents, with some derivatives showing high potency against resistant strains of Plasmodium falciparum. nih.gov Furthermore, research is ongoing into their potential as kinase inhibitors for the treatment of cancer and as modulators of ion channels for neurological disorders. nih.gov

The future of 2-aminobenzodiazole research appears bright. The modular nature of the scaffold allows for the application of modern drug design strategies, such as fragment-based drug discovery and computational modeling, to develop new derivatives with improved potency and selectivity. The exploration of novel synthetic routes to access more complex and diverse 2-aminobenzimidazole libraries will continue to be a key focus. As our understanding of the molecular basis of diseases grows, the versatility of the 2-aminobenzodiazole scaffold will likely be harnessed to develop targeted therapies for a host of unmet medical needs. The development of aminobenzimidazole derivatives with phenylcyclohexyl acetic acid groups as potential anti-obesity and anti-diabetic agents further underscores the broad therapeutic potential of this chemical class. nih.govresearchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H17N3 |

| Molecular Weight | 215.29 g/mol |

| LogP | 2.8 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Note: The LogP value is an estimate and can vary based on the prediction method.

Research Highlights of Structurally Related 2-Aminobenzimidazoles

| Compound Class | Biological Activity | Key Findings | Reference |

| 2-(N-substituted)-aminobenzimidazoles | SK Channel Inhibition | Act as negative gating modulators, representing a novel mechanism of action. | nih.gov |

| 2-Aminobenzimidazoles with a phenol (B47542) moiety | Antimalarial | High potency against chloroquine (B1663885) and artemisinin-resistant strains of P. falciparum. | nih.gov |

| Aminobenzimidazole derivatives with a phenylcyclohexyl acetic acid group | Anti-obesity and Anti-diabetic | Act as DGAT-1 inhibitors with good in vivo efficacy in mouse models. | nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-13-15-11-8-4-5-9-12(11)16(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCOFOBVDIFJIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=CC=CC=C3N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92905-49-2 | |

| Record name | 1-cyclohexyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Cyclohexyl 1h 1,3 Benzodiazol 2 Amine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-cyclohexyl-1H-1,3-benzodiazol-2-amine reveals several key disconnections that form the basis for its synthesis. The primary disconnection points are the C-N bonds within the benzimidazole (B57391) core and the C-N bond connecting the cyclohexyl group to the imidazole (B134444) nitrogen.

Disconnection 1 (C-N bond of the imidazole ring): Breaking the N1-C2 and C2-N3 bonds of the imidazole ring leads back to a substituted o-phenylenediamine (B120857) and a one-carbon (C1) synthon. A common C1 synthon is cyanogen (B1215507) bromide or a derivative thereof. This approach suggests a cyclization reaction of a suitably substituted o-phenylenediamine.

Disconnection 2 (N-Cyclohexyl bond): Cleavage of the bond between the cyclohexyl group and the N1 position of the benzimidazole ring suggests a synthetic route involving the N-alkylation of a pre-formed 2-aminobenzimidazole (B67599) with a cyclohexyl halide or a related electrophile.

Disconnection 3 (Guanidine formation): A disconnection across the C2-N(amine) and N1-C(aryl) bonds suggests the formation of a guanidine (B92328) intermediate from an o-phenylenediamine and a cyclohexyl-substituted carbodiimide (B86325) or isothiocyanate, followed by an intramolecular cyclization.

These retrosynthetic pathways highlight the key starting materials required, which typically include a substituted o-phenylenediamine and a source for the cyclohexylamino moiety and the C2 carbon of the imidazole ring.

Classical Synthetic Pathways for 2-aminobenzodiazoles

Classical methods for the synthesis of the 2-aminobenzimidazole scaffold have been well-established and primarily involve condensation and cyclization reactions.

Condensation reactions are a cornerstone in the synthesis of benzimidazoles. The most common approach involves the reaction of an o-phenylenediamine with a one-carbon electrophile. For the synthesis of 2-aminobenzimidazoles, cyanogen bromide has been a widely used reagent. nih.govnih.gov The reaction proceeds by the initial formation of a guanidine-like intermediate, which then undergoes intramolecular cyclization to form the benzimidazole ring.

Another classical condensation approach involves the reaction of o-phenylenediamine with cyanamide (B42294). researchgate.net This method is advantageous as cyanamide is a readily available and less hazardous reagent compared to cyanogen bromide. The reaction is typically carried out in the presence of an acid catalyst.

Cyclization strategies are fundamental to the formation of the benzimidazole ring system. One of the most prevalent methods is the cyclodesulfurization of a pre-formed thiourea (B124793). symbiosisonlinepublishing.com In the context of synthesizing this compound, this would involve the reaction of an N-cyclohexyl-N'-(2-aminophenyl)thiourea. The cyclization is typically promoted by a desulfurizing agent, such as mercury(II) oxide, dicyclohexylcarbodiimide (B1669883) (DCC), or methyl iodide. symbiosisonlinepublishing.com

An alternative cyclization approach involves the use of phosphorus oxychloride to mediate the cyclization of (2-aminophenyl)urea (B1234191) derivatives. nih.gov This method offers a pathway to 2-aminobenzimidazoles with good yields and purity.

A general representation of the cyclization of an N,N'-disubstituted thiourea is presented in the table below.

| Starting Material | Reagent | Product |

| N-aryl-N'-alkylthiourea | Desulfurizing Agent (e.g., HgO, DCC) | 1-Alkyl-2-arylaminobenzimidazole |

Contemporary Synthetic Strategies for this compound

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of substituted benzimidazoles, including multi-component reactions and transition-metal-catalyzed processes.

Multi-component reactions, where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. nih.govnih.gov For the synthesis of this compound, an isocyanide-based MCR, such as the Ugi or Passerini reaction, could be envisioned. researchgate.net For instance, a three-component reaction between an o-phenylenediamine, an aldehyde, and an isocyanide can lead to the formation of a dihydropyrimidine-fused benzimidazole. scispace.com While not a direct synthesis of the target molecule, this highlights the potential of MCRs in constructing related heterocyclic systems.

A hypothetical three-component reaction for the synthesis of a related benzimidazole derivative is shown below.

| Component 1 | Component 2 | Component 3 | Catalyst | Product Scaffold |

| o-Phenylenediamine | Aldehyde | Isocyanide | Acid or Lewis Acid | Substituted Benzimidazole |

Transition-metal catalysis has emerged as a powerful tool for the formation of C-N bonds, which is central to the synthesis of N-substituted benzimidazoles. nih.govbeilstein-journals.orgnih.gov Copper-catalyzed reactions, in particular, have been extensively used for the synthesis of 2-aminobenzimidazoles. acs.orgacs.org One such strategy involves the copper-catalyzed cascade addition and cyclization of o-haloanilines and carbodiimides. acs.org This method allows for the regioselective synthesis of 1-substituted-2-aminobenzimidazoles.

Palladium-catalyzed cross-coupling reactions are also employed for the N-arylation or N-alkylation of 2-aminobenzimidazoles. researchgate.net This approach would be suitable for the synthesis of this compound by reacting 2-aminobenzimidazole with a cyclohexyl halide in the presence of a palladium catalyst and a suitable base.

Cobalt-catalyzed aerobic oxidative cyclization of 2-aminoanilines with isonitriles provides another efficient route to 2-aminobenzimidazoles. researchgate.net This method is advantageous due to the use of air as the oxidant.

The following table summarizes some transition-metal-catalyzed approaches.

| Catalyst | Reactant 1 | Reactant 2 | Reaction Type | Product |

| Copper(I) | o-Haloaniline | Carbodiimide | Cascade Addition/Cyclization | 2-Aminobenzimidazole |

| Palladium | 2-Aminobenzimidazole | Cyclohexyl Halide | Cross-Coupling | 1-Cyclohexyl-2-aminobenzimidazole |

| Cobalt | 2-Aminoaniline | Isonitrile | Oxidative Cyclization | 2-Aminobenzimidazole |

Transition-Metal-Catalyzed Reactions

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone in the formation of carbon-nitrogen bonds, a key step in the synthesis of N-substituted benzimidazoles. wikipedia.orglibretexts.orgorganic-chemistry.org This methodology is highly valued for its functional group tolerance and broad substrate scope, allowing for the coupling of aryl halides or triflates with amines. wikipedia.orglibretexts.org

The synthesis of this compound via this method would typically involve the reaction of a 2-halo-1-cyclohexyl-1H-benzimidazole with an amine source, or more commonly, the coupling of 2-amino-1-cyclohexyl-1H-benzimidazole with an aryl halide. A more direct approach involves the coupling of a 2-halobenzimidazole with cyclohexylamine. The efficiency of the Buchwald-Hartwig amination is largely dependent on the choice of palladium precursor and, crucially, the phosphine (B1218219) ligand employed. wikipedia.orglibretexts.org Bulky, electron-rich phosphine ligands are known to enhance catalytic activity, facilitating both oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of N-Aryl Benzimidazoles

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100-120 | 75-95 |

| Pd₂(dba)₃ | SPhos | NaOtBu | Dioxane | 80-110 | 80-98 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90-130 | 70-90 |

This table presents generalized conditions for the Buchwald-Hartwig amination applicable to the synthesis of N-aryl benzimidazoles and serves as a representative model for the synthesis of the target compound.

Copper-Mediated Syntheses

Copper-catalyzed methods, particularly the Ullmann condensation, provide a classical and still widely used alternative to palladium-catalyzed reactions for the formation of C-N bonds. wikipedia.orgnih.gov These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst, often requiring high temperatures. wikipedia.org Modern advancements have introduced the use of ligands to facilitate the reaction under milder conditions. nih.gov

For the synthesis of this compound, a copper-catalyzed approach could involve the reaction of 2-amino-1H-benzimidazole with a cyclohexyl halide or the coupling of 2-halobenzimidazole with cyclohexylamine. The reaction is often promoted by a base and carried out in a polar aprotic solvent.

A notable copper-catalyzed method involves the cascade addition and cyclization of o-haloanilines with carbodiimides, which can be adapted for the synthesis of various 2-aminobenzimidazole derivatives. nih.govacs.org This approach offers an efficient route to the benzimidazole core structure.

Table 2: Representative Conditions for Copper-Mediated Synthesis of 2-Aminobenzimidazoles

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | L-proline | K₂CO₃ | DMSO | 100-140 | 65-90 |

| Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120-160 | 70-95 |

| CuBr | None | t-BuOK | NMP | 150-180 | 60-85 |

This table presents generalized conditions for Ullmann-type reactions applicable to the synthesis of 2-aminobenzimidazoles and serves as a representative model for the synthesis of the target compound.

Other Metal-Catalyzed Systems

While palladium and copper dominate the landscape of metal-catalyzed C-N bond formation, other transition metals have also been explored for the synthesis of benzimidazole derivatives. For instance, cobalt-catalyzed aerobic oxidative cyclization of 2-aminoanilines with isonitriles has been reported as a ligand- and additive-free method to produce 2-aminobenzimidazoles. researchgate.net This approach is attractive due to the earth-abundance and lower cost of cobalt compared to palladium.

The general mechanism for such reactions often involves the metal-catalyzed activation of substrates to facilitate the key bond-forming steps. The choice of metal, ligand, and reaction conditions can significantly influence the efficiency and selectivity of the synthesis.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional methods. While the literature on the specific organocatalytic synthesis of this compound is limited, general organocatalytic methods for the synthesis of benzimidazoles have been developed. These often involve the use of a Brønsted or Lewis acid catalyst to promote the condensation of o-phenylenediamines with various carbonyl compounds or their derivatives. For example, the use of a bifunctional catalyst that can act as both a Brønsted base and a hydrogen bond donor has been reported for asymmetric amination reactions, a principle that could be adapted for benzimidazole synthesis. researchgate.net

Electrochemical Synthesis Methods

The reaction proceeds in a single vessel where the substrates undergo thiourea formation, followed by an electrochemical cyclization and desulfurization to yield the final product. nih.govorganic-chemistry.orgacs.org This method has been shown to be scalable and efficient for a wide range of substrates, with yields up to 98%. nih.govorganic-chemistry.orgacs.org

Table 3: Conditions for the Electrochemical Synthesis of N-Substituted 2-Aminobenzimidazoles

| Starting Materials | Mediator/Electrolyte | Solvent | Current (mA) | Temperature | Yield (%) |

| N-substituted o-phenylenediamine, Isothiocyanate | NaI | Acetonitrile (B52724)/Water | 15 | Room Temp. | up to 98 |

Data sourced from a study on the electrochemical synthesis of N-substituted 2-aminobenzimidazoles. nih.govorganic-chemistry.orgacs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase yields, and improve product purity. jocpr.com This technology has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including benzimidazoles. asianpubs.orgmdpi.comscispace.com

The synthesis of this compound can be efficiently achieved through the microwave-assisted condensation of 1-cyclohexyl-o-phenylenediamine with cyanogen bromide or a related cyanating agent. Alternatively, the reaction of o-phenylenediamine with cyclohexyl isothiocyanate under microwave irradiation can also lead to the desired product. The use of microwave heating allows for rapid and uniform heating of the reaction mixture, leading to significantly accelerated reaction rates compared to conventional heating methods. jocpr.comasianpubs.org

Table 4: Representative Conditions for Microwave-Assisted Benzimidazole Synthesis

| Reactants | Catalyst/Reagent | Solvent | Power (W) | Time (min) | Yield (%) |

| o-phenylenediamine, Carboxylic Acid | Acidic medium | Ethanol (B145695) | 100-300 | 5-15 | 80-95 |

| o-phenylenediamine, Aldehyde | Oxidizing agent | DMF | 100-250 | 10-20 | 75-90 |

This table presents generalized conditions for microwave-assisted benzimidazole synthesis, which are adaptable for the target compound.

Photochemical and Visible-Light-Mediated Syntheses

Photochemical methods and, more recently, visible-light-mediated reactions have emerged as powerful and sustainable tools in organic synthesis. A photocatalyst-free synthesis of N-substituted 2-aminobenzimidazoles from o-phenylenediamines and isothiocyanates has been developed using visible light. nih.gov This one-pot reaction proceeds at ambient temperature in an aqueous medium and is characterized by its operational simplicity. nih.gov

The proposed mechanism involves a visible-light-mediated cyclodesulfurization of a thiourea intermediate, which is formed in situ. nih.gov This method is notable for its broad substrate scope, high yields (up to 92%), and scalability. nih.gov The absence of a photocatalyst makes this an even more environmentally friendly and cost-effective approach. nih.gov

Table 5: Conditions for Visible-Light-Mediated Synthesis of N-Substituted 2-Aminobenzimidazoles

| Starting Materials | Solvent | Light Source | Temperature | Yield (%) |

| o-phenylenediamine, Isothiocyanate | Aqueous media | Visible Light | Room Temp. | up to 92 |

Data sourced from a study on the visible-light-mediated synthesis of N-substituted 2-aminobenzimidazoles. nih.gov

Stereochemical Considerations in Synthesis

For the specific compound this compound, where the cyclohexyl group is unsubstituted, there are no chiral centers, and therefore, no stereoisomers are expected to be formed during the synthesis. The cyclohexyl ring is achiral, as is the benzimidazole core in this context.

However, it is important to note that if chiral substituents were present on either the benzimidazole ring or the cyclohexyl moiety, stereochemical considerations would become critical. In such hypothetical cases, the synthesis might yield a mixture of diastereomers or enantiomers, depending on the nature and location of the chiral centers. The use of chiral starting materials or chiral catalysts would then be necessary to achieve stereoselective synthesis of a particular isomer. For the title compound, these considerations are not applicable.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a crucial aspect of synthesizing this compound to maximize the yield and purity of the product. Key parameters that are typically optimized include the choice of solvent, reaction temperature, reaction time, and the nature and amount of any catalyst or reagent used.

In the context of the electrochemical synthesis of N-substituted 2-aminobenzimidazoles, several factors have been identified as influential in optimizing the reaction. organic-chemistry.org The choice of solvent system, for instance, can significantly impact the reaction efficiency. A mixture of water and an organic solvent like acetonitrile has been shown to be effective. The current intensity in the electrochemical cell is another critical parameter that needs to be fine-tuned to achieve the best results.

For the more traditional chemical synthesis routes, such as the cyclodesulfurization of thiourea intermediates, the choice of the desulfurizing agent is paramount. While older methods might use heavy metal oxides, modern approaches favor milder and more environmentally benign reagents. The reaction temperature and duration are also optimized to ensure complete conversion of the starting materials while minimizing the formation of side products.

The following table summarizes key parameters that can be optimized for different synthetic routes.

| Synthetic Route | Key Parameters for Optimization | Potential Impact on Yield and Purity |

| Electrochemical Synthesis | Solvent system, Current intensity, Electrolyte concentration | Affects reaction rate, selectivity, and energy consumption. |

| Cyclodesulfurization of Thiourea | Desulfurizing agent, Solvent, Temperature, Reaction time | Influences reaction kinetics, completeness of the reaction, and by-product formation. |

| Reaction with Cyanogen Bromide | Stoichiometry of reagents, Temperature, Solvent | Controls the rate of reaction and can prevent the formation of over-alkylated or other side products. |

Purification and Isolation Techniques for Synthetic Products

Following the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, reagents, and any by-products. The choice of purification technique depends on the physical properties of the target compound and the nature of the impurities.

Crystallization is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. Upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. The selection of an appropriate solvent is critical for successful recrystallization. For 2-aminobenzimidazole derivatives, solvents such as ethanol, methanol (B129727), or mixtures of water with these alcohols are often employed. google.com

Column chromatography is another powerful purification technique, particularly useful for separating mixtures of compounds with different polarities. nih.govnih.gov A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (a solvent or mixture of solvents) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. The fractions containing the pure product are collected and the solvent is evaporated.

Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. nih.gov

The general workflow for purification and isolation is as follows:

Work-up: After the reaction is complete, the reaction mixture is typically quenched, and the crude product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

Purification: The crude product is then purified by either recrystallization or column chromatography.

Characterization: The purity and identity of the final product are confirmed using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Theoretical and Computational Investigations of 1 Cyclohexyl 1h 1,3 Benzodiazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations would typically be performed using specific basis sets (e.g., B3LYP/6-311++G(d,p)) to solve the Schrödinger equation, yielding a wealth of information about the molecule's electronic structure and reactivity.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (HOMO-LUMO), energy gap)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.comnih.gov For related benzimidazole (B57391) compounds, these calculations reveal how different substituents alter the electronic properties and subsequent reactivity of the core structure.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govnih.gov It illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. nih.gov For 1-cyclohexyl-1H-1,3-benzodiazol-2-amine, an MEP map would likely show negative potential around the nitrogen atoms of the benzimidazole ring and the exocyclic amine group, identifying them as key sites for interactions like hydrogen bonding.

Atomic Charges and Global/Local Reactivity Descriptors

Analysis of atomic charges (e.g., Mulliken charges) provides insight into the electron distribution across the molecule. irjweb.com Furthermore, global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity and stability. mdpi.comasrjetsjournal.org These include:

Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electronegativity (χ): The power to attract electrons.

Electrophilicity Index (ω): A measure of the ability of a molecule to act as an electrophile. nih.gov

These descriptors are invaluable for comparing the reactivity of a series of related compounds.

| Descriptor | Formula |

| Ionization Potential (IP) | IP ≈ -EHOMO |

| Electron Affinity (EA) | EA ≈ -ELUMO |

| Electronegativity (χ) | χ = (IP + EA) / 2 |

| Hardness (η) | η = (IP - EA) / 2 |

| Softness (S) | S = 1 / η |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) |

This table represents the standard formulas used for calculating global reactivity descriptors. Specific values for this compound are not available.

Conformational Analysis and Molecular Dynamics Simulations

The cyclohexyl group attached to the benzimidazole ring is flexible, meaning the molecule can exist in various spatial arrangements or conformations. Conformational analysis would identify the most stable (lowest energy) conformers. Molecular Dynamics (MD) simulations could then be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might interact with its environment, such as a solvent or a biological receptor.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling can be employed to map out the potential pathways of a chemical reaction involving the target molecule. By calculating the energies of reactants, transition states, and products, researchers can determine the most energetically favorable reaction mechanism. For instance, such studies could predict the most likely site of metabolism or how the molecule might be synthesized or degraded.

Molecular Docking Studies with Potential Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). jocpr.comnih.gov This method is crucial in drug discovery for identifying potential biological targets. nih.gov For this compound, docking studies would involve placing the molecule into the active site of various enzymes (e.g., kinases, cyclooxygenases) to predict its binding affinity and interaction patterns. The results, often given as a binding energy score, help to prioritize compounds for further experimental testing as potential therapeutic agents. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SAR) studies are pivotal in medicinal chemistry for the rational design of new therapeutic agents. These computational and theoretical approaches aim to correlate the chemical structure of a compound with its biological activity. For the class of benzimidazole derivatives, including this compound, extensive SAR and QSAR studies have been conducted to elucidate the structural requirements for their diverse pharmacological activities.

The benzimidazole scaffold, a bicyclic aromatic system composed of fused benzene (B151609) and imidazole (B134444) rings, offers multiple positions for substitution, thereby allowing for the modulation of its physicochemical properties and biological targets. researchgate.net The primary points of substitution that have been extensively studied are the N1, C2, C5, and C6 positions of the benzimidazole ring. nih.govnih.gov

For this compound, the key structural features are the cyclohexyl group at the N1 position and the amine group at the C2 position. SAR studies on a wide range of benzimidazole derivatives have demonstrated that the nature of the substituent at the N1 position significantly influences their biological activity. The introduction of various heterocyclic or alicyclic groups at this position can impact the compound's interaction with biological targets. nih.gov

The amine group at the C2 position is another critical determinant of the pharmacological profile of benzimidazole derivatives. The 2-aminobenzimidazole (B67599) scaffold is a common feature in many biologically active molecules. researchgate.net SAR studies have shown that modifications of this amino group, or the introduction of different substituents at the 2-position, can lead to a wide spectrum of activities, including antiviral, anti-inflammatory, and anticancer effects. researchgate.netrroij.comresearchgate.net For instance, the presence of electron-donating groups at the 2-position can enhance interactions with viral enzymes, thereby improving inhibitory activity. rroij.com

QSAR studies on benzimidazole derivatives often employ various molecular descriptors to build predictive models. These descriptors can be broadly categorized as physicochemical, steric, electronic, and structural. nih.gov Multiple linear regression (MLR) is a commonly used statistical technique to develop QSAR models that correlate these descriptors with biological activity. nih.gov Such models have been successfully applied to predict the antifungal, antitubercular, and anticancer activities of benzimidazole derivatives. nih.govscirp.org For example, a QSAR study on a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae revealed that lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) were the key descriptors governing their antifungal activity. nih.gov

Another QSAR investigation on 2-arylideneaminobenzimidazole derivatives for their anti-proliferative activity against human leukemia cells highlighted the importance of specific physicochemical properties in determining their potency. medjchem.com Similarly, a QSAR study on benzimidazole-based thiosemicarbazone derivatives as aldose reductase inhibitors found a strong correlation between hydrophobicity (LogP) and inhibitory activity, with higher lipophilicity favoring greater potency. crpsonline.com

While specific QSAR and SAR studies on this compound are not extensively reported in the public domain, the general principles derived from the broader class of benzimidazole derivatives provide valuable insights into its potential biological activities and the structural features that may contribute to them.

Table 1: General Structure-Activity Relationships of Benzimidazole Derivatives

| Position of Substitution | Nature of Substituent | Influence on Biological Activity |

| N1 | Alkyl, Aryl, Heterocyclyl | Modulates potency and selectivity for various targets. nih.govnih.gov |

| C2 | Amino, Substituted Amino, Aryl | Critical for a wide range of activities including antiviral and anticancer effects. researchgate.netrroij.comresearchgate.net |

| C5/C6 | Electron-withdrawing/donating groups | Affects electronic properties and can enhance specific biological activities. nih.govnih.gov |

Table 2: Key Molecular Descriptors in QSAR Models of Benzimidazole Derivatives

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

| Physicochemical | LogP (Lipophilicity) | Influences membrane permeability and interaction with hydrophobic pockets of enzymes. nih.govcrpsonline.com |

| Electronic | Dipole Moment (DM) | Relates to the polarity and electrostatic interactions with target molecules. nih.gov |

| Steric | Surface Area Grid (SAG) | Describes the size and shape of the molecule, affecting its fit into binding sites. nih.gov |

| Topological | Connectivity Indices | Quantify the branching and connectivity of the molecular structure. |

Advanced Spectroscopic and Structural Elucidation of 1 Cyclohexyl 1h 1,3 Benzodiazol 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a complete picture of the molecular framework and conformational dynamics of 1-cyclohexyl-1H-1,3-benzodiazol-2-amine can be achieved.

¹H and ¹³C NMR for Detailed Structural Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzimidazole (B57391) and cyclohexyl moieties. The aromatic protons of the benzimidazole ring would typically appear in the downfield region, approximately between δ 7.0 and 7.5 ppm, likely as a complex multiplet due to spin-spin coupling. The proton attached to the nitrogen of the amino group (NH₂) would likely present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. The methine proton of the cyclohexyl group directly attached to the benzimidazole nitrogen would be expected around δ 4.0-4.5 ppm, likely as a multiplet. The remaining methylene (B1212753) protons of the cyclohexyl ring would appear as a series of overlapping multiplets in the upfield region, typically between δ 1.0 and 2.0 ppm.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon atom of the C=N bond within the benzimidazole ring is expected to have a characteristic chemical shift in the range of δ 155-165 ppm. The aromatic carbons of the fused benzene (B151609) ring would appear between δ 110 and 140 ppm. For the cyclohexyl group, the methine carbon attached to the nitrogen would be found around δ 50-60 ppm, while the methylene carbons would resonate in the upfield region of δ 25-35 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Benzimidazole Aromatic CH | 7.0 - 7.5 (m) | 110 - 140 |

| Benzimidazole C=N | - | 155 - 165 |

| Benzimidazole C-N | - | 130 - 145 |

| NH₂ | Variable (br s) | - |

| Cyclohexyl CH-N | 4.0 - 4.5 (m) | 50 - 60 |

| Cyclohexyl CH₂ | 1.0 - 2.0 (m) | 25 - 35 |

Note: Predicted values based on typical ranges for similar functional groups. m = multiplet, br s = broad singlet.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent protons in the benzimidazole ring and within the cyclohexyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton resonances. For instance, the signal of the cyclohexyl methine proton would show a cross-peak with the corresponding methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is invaluable for establishing the connectivity between the cyclohexyl and benzimidazole moieties. For example, a correlation between the cyclohexyl methine proton and the carbons of the benzimidazole ring would confirm the N-cyclohexyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In this case, NOESY could provide insights into the preferred conformation of the cyclohexyl ring relative to the benzimidazole plane.

Variable Temperature NMR for Conformational Dynamics

The cyclohexyl group can undergo ring inversion, and there might be restricted rotation around the N-C bond connecting it to the benzimidazole ring. Variable temperature (VT) NMR studies can provide valuable information on these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange might be slow on the NMR timescale, leading to the appearance of separate signals for axial and equatorial protons of the cyclohexyl ring. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature, from which the energy barrier for the conformational change can be calculated.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₃H₁₇N₃), the expected exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimental value to confirm the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the cyclohexyl group or fragmentation within the cyclohexyl ring. The benzimidazole core is generally stable and would likely be observed as a prominent fragment ion.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass | Major Fragmentation Pathways |

| [M+H]⁺ | C₁₃H₁₈N₃⁺ | 216.1501 | Loss of cyclohexene, cleavage of cyclohexyl ring |

| [M-C₆H₁₀]⁺ | C₇H₇N₃⁺ | 133.0640 | Represents the 2-aminobenzimidazole (B67599) fragment |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. If suitable crystals of this compound can be obtained, this technique would yield accurate bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the planarity of the benzimidazole ring system and the conformation of the cyclohexyl ring (likely a chair conformation). It would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the amino group and the benzimidazole nitrogen atoms, which govern the crystal packing.

Table 3: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Key Bond Lengths | C-N, C=N, C-C bond distances within expected ranges |

| Key Bond Angles | Angles defining the geometry of the rings |

| Hydrogen Bonding | N-H···N or N-H···solvent interactions |

| Crystal Packing | Details of the 3D arrangement of molecules in the unit cell |

Note: These are general expectations for a molecule of this type.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. The spectra are complementary and together offer a comprehensive vibrational fingerprint of the compound.

In the FT-IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic benzimidazole ring and the aliphatic cyclohexyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N stretching of the imidazole (B134444) ring would likely appear in the 1600-1650 cm⁻¹ region. The C-N stretching vibrations and various bending vibrations would be found in the fingerprint region (below 1500 cm⁻¹).

The Raman spectrum would also show these characteristic vibrations, with non-polar bonds often giving stronger signals. For instance, the C-C stretching vibrations of the aromatic and cyclohexyl rings would be prominent.

Table 4: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Strong |

| Aliphatic C-H stretch | 2850 - 2960 | Strong |

| C=N stretch (imidazole) | 1600 - 1650 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Strong |

| C-N stretch | 1200 - 1350 | Medium |

| C-H bend | 700 - 900 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily governed by the benzimidazole core, which constitutes the principal chromophore. The electronic transitions observed are typically of the π → π* and n → π* types, arising from the conjugated system of the benzene ring fused to the imidazole ring.

While specific experimental UV-Vis data for this compound is not extensively reported in the literature, the electronic properties can be inferred from its parent compound, 2-aminobenzimidazole. The cyclohexyl group attached to the nitrogen atom is an alkyl substituent and acts as an auxochrome. It does not significantly alter the fundamental electronic transitions of the benzimidazole chromophore but may induce small bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

Studies on 2-aminobenzimidazole have identified several absorption bands in the UV region. Experimental and theoretical studies on 2-aminobenzimidazole in different solvents like ethanol (B145695) and water have shown absorption maxima around 280-283 nm and 243-244 nm. researchgate.net These bands are attributed to π → π* transitions within the conjugated aromatic system. The absorption and fluorescence spectra of 2-aminobenzimidazole indicate that its behavior is similar to that of arylamines and arylammonium ions in its ground and lowest excited singlet states. niscpr.res.in

The conjugation system involves the delocalization of π-electrons across the bicyclic benzimidazole structure. The lone pair of electrons on the exocyclic amino group can also participate in this conjugation, which influences the energy of the molecular orbitals and, consequently, the wavelengths of electronic absorption. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict the electronic transitions for 2-aminobenzimidazole, showing a good correlation with experimental data. researchgate.net These calculations indicate that the main absorption bands correspond to transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Table 1: Experimental and Calculated UV-Vis Absorption Maxima for 2-aminobenzimidazole

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) |

|---|---|---|

| Ethanol | 283, 243, 212 | 259, 247, 239 |

This data is for the parent compound, 2-aminobenzimidazole, and serves as a reference for the expected spectral behavior of this compound. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Analogs (if applicable)

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules, as they interact differently with the two forms of circularly polarized light.

In the context of this compound, the molecule itself is not chiral, assuming the cyclohexyl ring is in a rapidly interconverting chair conformation and there are no other chiral centers. Therefore, a solution of this compound would be CD-inactive, showing no CD signal.

However, if chiral analogs of this compound were to be synthesized, CD spectroscopy would be an invaluable tool for their stereochemical characterization. Chirality could be introduced, for example, by using a chiral cyclohexyl derivative (e.g., (1R,2R)-2-aminocyclohexanol to form a related structure) or by introducing a chiral center elsewhere in the molecule. For such hypothetical chiral analogs, CD spectroscopy could be used to:

Determine the absolute configuration of the chiral centers.

Study the conformational preferences of the molecule in solution.

Investigate intermolecular interactions with other chiral molecules.

As of the current literature survey, there is no available information on the synthesis or Circular Dichroism analysis of chiral analogs of this compound. Therefore, this section remains a prospective discussion on the potential application of the technique should such compounds be developed in the future.

Chemical Reactivity and Reaction Mechanisms of 1 Cyclohexyl 1h 1,3 Benzodiazol 2 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Benzodiazole Ring

The benzimidazole (B57391) ring system is a 10-π electron aromatic structure, making it susceptible to electrophilic substitution. The fused benzene (B151609) ring is π-excessive and therefore the primary site for such reactions. The positions 4, 5, 6, and 7 of the benzimidazole ring are susceptible to electrophilic attack. The precise regioselectivity of these reactions is influenced by the electronic effects of the substituents on both the benzene and imidazole (B134444) rings. The N-1 cyclohexyl group, being an alkyl group, is weakly electron-donating through an inductive effect, which would slightly activate the benzene ring towards electrophilic attack.

Conversely, nucleophilic substitution on the benzimidazole ring is less common and typically requires the presence of good leaving groups, such as halogens, at the 2-position. For unsubstituted 2-halobenzimidazoles, there can be competition between proton abstraction by the nucleophile at the N-1 position and nucleophilic attack at the C-2 position.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Benzodiazole Ring

| Reaction | Reagent | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | Mixture of 5-nitro and 6-nitro derivatives |

| Halogenation | Br₂/FeBr₃ | Mixture of 5-bromo and 6-bromo derivatives |

| Sulfonation | Fuming H₂SO₄ | Mixture of 5-sulfonic acid and 6-sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely complex mixture due to coordination with nitrogen atoms |

Reactions Involving the Amine Functionality

The exocyclic amino group at the 2-position of 1-cyclohexyl-1H-1,3-benzodiazol-2-amine is a key site of reactivity. This amino group can act as a nucleophile, participating in a variety of reactions. The 2-aminobenzimidazole (B67599) structure contains a cyclic guanidine (B92328) moiety, which influences the basicity and nucleophilicity of the exocyclic amine.

Common reactions involving the amine functionality include acylation, alkylation, and the formation of Schiff bases with aldehydes and ketones. The N-1 cyclohexyl group can sterically hinder the approach of bulky reagents to the exocyclic amine, potentially affecting reaction rates.

Cyclohexyl Ring Transformations and Derivatization

The cyclohexyl ring itself is a saturated carbocyclic system and is generally less reactive than the aromatic benzimidazole core. However, under specific conditions, transformations on the cyclohexyl ring can be achieved. These reactions typically involve radical mechanisms, such as free-radical halogenation, or oxidation to introduce functional groups like hydroxyl or carbonyl moieties. Derivatization at this position would likely require harsh reaction conditions that might also affect the benzimidazole ring.

Oxidative and Reductive Transformations

The benzimidazole ring is generally stable to oxidation. However, the exocyclic amino group can be susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of nitroso or nitro derivatives, or even lead to degradation of the molecule.

Reduction of the benzimidazole ring is also challenging due to its aromatic stability. Catalytic hydrogenation under high pressure and temperature might lead to the saturation of the benzene portion of the molecule, but this typically requires forcing conditions.

Heterocyclic Ring-Opening and Ring-Closing Reactions

The benzimidazole ring is a stable heterocyclic system. Ring-opening reactions are not common and would require significant energy input or specific reagents to break the aromaticity. For instance, reaction with strong bases under harsh conditions could potentially lead to cleavage of the imidazole ring. Conversely, ring-closing reactions are fundamental to the synthesis of the benzimidazole core itself, typically involving the condensation of an o-phenylenediamine (B120857) derivative with a one-carbon synthon.

Investigation of Reaction Intermediates and Transition States

Detailed investigation of reaction intermediates and transition states for reactions involving this compound would likely rely on computational chemistry methods, such as Density Functional Theory (DFT). These studies can provide insights into the electronic structure of the molecule, the preferred sites of electrophilic and nucleophilic attack, and the energy barriers for various reaction pathways. For example, computational models could elucidate the transition state structures for electrophilic substitution on the benzene ring or for reactions at the exocyclic amino group, taking into account the steric and electronic influence of the cyclohexyl substituent.

Derivatization and Analog Development Based on the 1 Cyclohexyl 1h 1,3 Benzodiazol 2 Amine Scaffold

Strategies for Functional Group Modifications (e.g., acylation, alkylation, arylation)

The 1-cyclohexyl-1H-1,3-benzodiazol-2-amine scaffold possesses two primary nucleophilic nitrogen centers amenable to functionalization: the exocyclic 2-amino group and the endocyclic N-3 nitrogen. The development of catalyst-controlled, chemoselective reactions has enabled the targeted modification of these sites. nih.govmit.edu

Acylation: The introduction of an acyl group, typically at the more nucleophilic 2-amino position, can be achieved using various acylating agents such as acid chlorides or anhydrides. researchgate.netgoogle.com For instance, reaction with furan-2-carboxylic acid chloride in pyridine (B92270) yields the corresponding 2-aroylamino derivative. google.com Selective acylation at the exocyclic amino group over the endocyclic nitrogen can be challenging; however, specific protocols have been developed. One such method involves using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents for carboxylic acids, or using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) with an additive like 1-hydroxybenzotriazole (B26582) (HOBT) to promote selective N-acylation of the amino group. acs.orgrsc.org

Alkylation: Alkylation can occur at either the exocyclic or endocyclic nitrogen. Direct alkylation of 2-aminobenzimidazoles with alkyl halides in the presence of a base often leads to substitution on the ring nitrogen. niscpr.res.in The polyfunctional nature of the cyclic guanidine (B92328) residue within the 2-aminobenzimidazole (B67599) core makes it a versatile synthon in organic synthesis. researchgate.net

Arylation: Transition-metal catalyzed cross-coupling reactions are powerful tools for N-arylation. Notably, catalyst selection allows for remarkable control over regioselectivity. Palladium-catalyzed methods, using ligands like biaryl phosphines, selectively promote arylation on the exocyclic 2-amino group. nih.govmit.edu In contrast, copper-catalyzed conditions, such as using copper(I) iodide (CuI) or copper(II) acetate (B1210297) (Cu(OAc)₂), favor arylation on the endocyclic N-3 nitrogen of the benzodiazole ring. nih.govmit.edumdpi.com This orthogonality provides a clear pathway to selectively synthesize either 2-(arylamino)- or 3-aryl-substituted analogs from the same precursor. nih.gov

| Modification Type | Reagent/Catalyst System | Functional Group (R) | Resulting Structure |

|---|---|---|---|

| Acylation | R-COCl, Pyridine | Benzoyl | N-(1-cyclohexyl-1H-1,3-benzodiazol-2-yl)benzamide |

| Acylation | Acetic Anhydride | Acetyl | N-(1-cyclohexyl-1H-1,3-benzodiazol-2-yl)acetamide |

| Arylation | Aryl-Br, Pd₂(dba)₃, Biaryl phosphine (B1218219) ligand, K₃PO₄ | Phenyl | 1-cyclohexyl-N-phenyl-1H-1,3-benzodiazol-2-amine |

| Arylation | Aryl-Br, Pd₂(dba)₃, Biaryl phosphine ligand, K₃PO₄ | 4-Methoxyphenyl | 1-cyclohexyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine |

Synthesis of N-Substituted Analogs on the Benzodiazole Ring

Modification of the benzodiazole ring itself typically occurs at the N-3 position, as the N-1 position is already occupied by the cyclohexyl group. These modifications are crucial for modulating the steric and electronic properties of the heterocyclic core.

Synthesis of N-3 substituted analogs can be achieved through alkylation or arylation reactions. As mentioned, copper-catalyzed Chan-Lam coupling conditions are highly effective for the selective N-arylation of the azole nitrogen. nih.govmit.edu This reaction typically involves an aryl boronic acid, a copper catalyst like Cu(OAc)₂, and a base, and can be performed even on unprotected 2-aminobenzimidazoles. mdpi.com

For N-3 alkylation, standard methods involve treating the parent scaffold with an alkyl halide (e.g., benzyl (B1604629) chloride) in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). niscpr.res.in This approach allows for the introduction of a wide variety of alkyl and benzyl groups at the N-3 position. An alternative electrochemical method for synthesizing N-substituted 2-aminobenzimidazoles involves the cyclization-desulfurization of N-substituted o-phenylenediamines and isothiocyanates, offering a route that avoids traditional oxidizing agents. acs.orgacs.org

Cyclohexyl Ring Substitutions and Modifications

While literature specifically detailing C-H functionalization on the 1-cyclohexyl-benzodiazole scaffold is limited, general methods for the derivatization of cycloalkanes can be applied. Palladium-catalyzed transannular γ-C–H arylation of cycloalkane carboxylic acids has been demonstrated, showcasing the potential for site-selective functionalization of saturated rings. nih.gov Photoredox catalysis also enables atom transfer radical addition (ATRA) reactions, which can be used for late-stage functionalization of drug derivatives containing saturated rings. nih.gov Such strategies could potentially be adapted to introduce aryl, alkyl, or other functional groups at specific positions on the cyclohexyl moiety.

Synthesis of Benzene (B151609) Ring-Substituted Analogs

Introducing substituents on the benzene portion of the benzodiazole core is a key strategy for fine-tuning electronic properties and creating specific interactions with biological targets. This can be accomplished by two main approaches: building the scaffold from an already substituted precursor or by late-stage functionalization of the pre-formed benzodiazole ring.

The first approach involves the condensation of a substituted o-phenylenediamine (B120857) with cyanogen (B1215507) bromide or a similar reagent. Substituted o-phenylenediamines bearing groups such as fluoro, chloro, bromo, trifluoromethyl, nitro, alkyl, or alkoxy are often commercially available or readily synthesized, allowing for the creation of a diverse array of analogs. google.comnih.gov

For late-stage functionalization, palladium-catalyzed direct C-H arylation is a powerful technique. acs.orgnih.gov This methodology allows for the formation of C-C bonds directly on the benzimidazole (B57391) core without prior functionalization. The reaction of a 2-arylbenzimidazole with an aryl halide can proceed via oxidative C-H activation to create more complex biphenyl-like structures. nih.gov Depending on the specific catalyst and conditions, C-H activation can be directed to the C-4, C-5, C-6, or C-7 positions of the benzene ring, providing regioselective access to a variety of substituted analogs. nih.gov

| Substituent (X) | Position | Required Precursor | Resulting Analog Name |

|---|---|---|---|

| Fluoro | 5 | 4-Fluoro-1,2-phenylenediamine | 1-cyclohexyl-5-fluoro-1H-1,3-benzodiazol-2-amine |

| Chloro | 5(6) | 4-Chloro-1,2-phenylenediamine | 5-chloro-1-cyclohexyl-1H-1,3-benzodiazol-2-amine |

| Nitro | 5(6) | 4-Nitro-1,2-phenylenediamine | 1-cyclohexyl-5-nitro-1H-1,3-benzodiazol-2-amine |

| Methyl | 5(6) | 4-Methyl-1,2-phenylenediamine | 1-cyclohexyl-5-methyl-1H-1,3-benzodiazol-2-amine |

| Trifluoromethyl | 5(6) | 4-(Trifluoromethyl)-1,2-phenylenediamine | 1-cyclohexyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine |

Development of Fused Ring Systems Containing the Benzodiazole Core

Creating fused heterocyclic systems by building additional rings onto the benzodiazole scaffold can significantly alter the shape, rigidity, and electronic properties of the molecule, leading to novel derivatives. The 2-aminobenzimidazole core is an excellent starting point for constructing such systems.

One common strategy is the synthesis of imidazo[1,2-a]benzimidazoles . This can be achieved through multicomponent reactions. For example, a one-pot, two-step reaction of a 2-aminobenzimidazole, an aromatic aldehyde, and an isocyanide generates the fused imidazo[1,2-a]benzimidazole structure. The reaction proceeds through the formation of an imine intermediate, which then undergoes a [4+1] cycloaddition with the isocyanide. acs.org

Another important class of fused systems is the pyrimido[1,2-a]benzimidazoles . These can be synthesized by the cyclocondensation of 2-aminobenzimidazole with various 1,3-dielectrophiles. nih.gov For example, reaction with β-keto esters under microwave activation provides a rapid and high-yielding route to pyrimido[1,2-a]benzimidazol-4-ones. Similarly, reaction with β-bromo-α,β-unsaturated aldehydes in the presence of a base can be used to form the fused pyrimidine (B1678525) ring. nih.gov

Structure-Reactivity/Property Relationship Studies of Analogs

Structure-activity relationship (SAR) studies on benzimidazole derivatives have revealed that the nature and position of substituents on the scaffold significantly influence their properties. nih.gov

N-1 Position: The substituent at the N-1 position (the cyclohexyl group in this case) is critical. In studies on related benzimidazoles, the size of this group can impact activity, with bulky substituents sometimes leading to a reduction in potency, suggesting a defined steric limit in the binding site. nih.gov

2-Amino Group: Modifications at the exocyclic amino group can drastically alter properties. Conversion to an amide or a substituted amine can introduce new hydrogen bonding capabilities and steric bulk. For example, replacing an amide with a urea (B33335) or sulphonamide has been shown to result in a loss of activity in certain contexts, indicating the importance of the amide bridge. nih.gov

Systematic exploration of these positions on the this compound scaffold is essential for developing analogs with tailored reactivity and property profiles.

Advanced Analytical Methodologies for the Investigation of 1 Cyclohexyl 1h 1,3 Benzodiazol 2 Amine and Its Derivatives

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, indispensable for the separation, identification, and purification of chemical compounds. For 1-cyclohexyl-1H-1,3-benzodiazol-2-amine, various chromatographic methods are employed to ensure the quality and integrity of the compound for further studies.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile and thermally sensitive compounds like many benzimidazole (B57391) derivatives. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Research Findings: While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general methods for related benzimidazole compounds can be adapted. A typical setup would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is commonly achieved using a UV detector, as the benzimidazole ring system exhibits strong UV absorbance. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities. For instance, in the analysis of other 2-arylvinyl benzimidazole derivatives, a ZORBAX Eclipse plus C18 column was utilized with a mobile phase of water and acetonitrile, both containing 0.1% formic acid. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Benzimidazole Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) researchgate.net |

| Mobile Phase A | Water + 0.1% Formic Acid researchgate.net |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid researchgate.net |

| Gradient | Isocratic or Gradient elution (e.g., 80:20 or 90:10 A:B) researchgate.net |

| Flow Rate | 0.30 - 0.45 mL/min researchgate.net |

| Injection Volume | 3 µL researchgate.net |

| Detection | UV-Vis Detector |

| Column Temperature | 26 °C iaea.org |

This table presents typical parameters that could be optimized for the analysis of this compound based on methods for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For GC-MS analysis of less volatile compounds like this compound, derivatization may be necessary to increase volatility and thermal stability.

Research Findings: The PubChem entry for 2-aminobenzimidazole (B67599), a related parent compound, indicates the availability of GC-MS data, suggesting that this technique is applicable to this class of compounds. nih.gov In a typical GC-MS analysis, the compound is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for the compound, allowing for its definitive identification.

When high-purity samples of this compound are required for further research, preparative chromatography is the method of choice. This technique operates on the same principles as analytical chromatography but utilizes larger columns and higher flow rates to isolate substantial quantities of the desired compound.

Research Findings: Column chromatography using silica (B1680970) gel is a common method for the purification of benzimidazole derivatives. nih.govrsc.org The choice of solvent system (mobile phase) is critical for effective separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is frequently used, with the ratio adjusted to achieve the desired separation. nih.govgoogle.com For example, a crude mixture of a benzimidazole derivative was purified using column chromatography on silica gel with a mobile phase of ethyl acetate and hexane (15:85). google.com

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the sensitive and selective analysis of benzimidazole derivatives in various matrices. nih.gov

Research Findings: LC-MS/MS methods have been developed for the determination of various benzimidazole residues in different samples. nih.gov These methods offer high sensitivity and specificity, with limits of detection often in the low µg/kg range. nih.gov The technique involves separating the compounds using liquid chromatography, followed by ionization (commonly electrospray ionization - ESI) and detection by a tandem mass spectrometer. iaea.orgnih.gov In tandem mass spectrometry, a specific parent ion is selected, fragmented, and one or more characteristic product ions are monitored, a process known as Multiple Reaction Monitoring (MRM). This provides a high degree of certainty in the identification and quantification of the analyte. For benzimidazole opioids, a biphenyl (B1667301) column has been shown to provide excellent separation, including for structural isomers. nih.gov

Table 2: Representative LC-MS/MS Parameters for Benzimidazole Derivative Analysis

| Parameter | Condition |

|---|---|

| Chromatography | Ultra High-Performance Liquid Chromatography (UHPLC) nih.gov |

| Column | Biphenyl or C18 nih.gov |

| Mobile Phase | Gradient of aqueous ammonium formate (B1220265) and methanol nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode iaea.org |

| MS Analyzer | Triple Quadrupole nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) iaea.org |

| Collision Gas | Nitrogen iaea.org |

This table outlines typical conditions that could form the basis of an LC-MS/MS method for this compound.

Electrochemical Analysis (e.g., cyclic voltammetry for redox properties)

Electrochemical methods, such as cyclic voltammetry (CV), are valuable for investigating the redox properties of molecules. These studies provide insights into the electron transfer processes, which can be relevant to the compound's mechanism of action or potential applications in materials science.

Research Findings: While specific cyclic voltammetry data for this compound is not readily available, studies on other benzimidazole derivatives have been conducted. nih.gov For instance, the electrochemical properties of benzimidazole dicationic ionic liquids have been assessed by cyclic voltammetry. nih.gov Generally, the benzimidazole ring system can undergo oxidation and reduction processes. The potentials at which these events occur are influenced by the nature and position of the substituents on the ring. A cyclic voltammetry experiment on this compound would likely reveal information about the stability of its oxidized and reduced forms and the reversibility of the electron transfer processes.

Thermal Analysis (e.g., TGA, DSC) for Decomposition and Phase Transitions

Thermal analysis techniques are used to study the effect of heat on a substance. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of phase transitions such as melting and crystallization.

Research Findings: Benzimidazole derivatives are generally known for their high thermal stability. acs.org TGA studies on triphenylamine-benzimidazole derivatives have shown decomposition temperatures (Td) in the range of 399–454 °C. acs.org The thermal stability can be influenced by the substituents on the benzimidazole core. acs.org A TGA analysis of this compound would be expected to show a stable profile up to a high temperature, followed by a sharp mass loss corresponding to its decomposition.

DSC analysis provides complementary information. For benzimidazole dicationic ionic liquids, DSC has been used to study melting transitions. nih.gov A DSC thermogram for this compound would show an endothermic peak at its melting point. The shape and area of this peak can provide information about the purity of the compound.

Table 3: Thermal Decomposition Temperatures for Selected Benzimidazole Derivatives

| Compound Type | Decomposition Temperature (Td) Range (°C) | Atmosphere |

|---|---|---|

| Triphenylamine–Benzimidazoles acs.org | 399 - 454 | Nitrogen |

This table provides examples of the high thermal stability observed in various benzimidazole-containing structures, suggesting that this compound would also exhibit significant thermal stability.

Green Chemistry Principles in the Synthesis and Handling of 1 Cyclohexyl 1h 1,3 Benzodiazol 2 Amine

Solvent-Free Synthesis Approaches

Eliminating organic solvents is a primary goal of green chemistry, as they are major contributors to chemical waste and environmental pollution. chemmethod.compreprints.org Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and often simpler work-up procedures. mdpi.comrsc.org

One prominent solvent-free method is mechanochemistry, where mechanical force, such as grinding in a mortar and pestle, is used to initiate chemical reactions. rsc.org This technique has been successfully applied to the synthesis of 2-aryl benzothiazoles and substituted benzimidazoles by the simple grinding of aromatic aldehydes with o-aminothiophenol or o-phenylenediamine (B120857). rsc.org This catalyst-free approach features high yields, short reaction times, and the absence of a complex work-up step. rsc.org

Solid-supported reactions under solvent-free conditions are also highly effective. Catalysts such as Montmorillonite K10 (MK10), a type of clay, have been used in microwave-assisted, solvent-free reactions to produce benzimidazole (B57391) derivatives. mdpi.com Similarly, waste magnesium oxide has been employed as a catalyst for fusing orthophenylenediamines and aromatic aldehydes in a pestle and mortar, resulting in high yields and purity. rjppd.org Other methods involve using a catalytic amount of zinc acetate (B1210297) or the metal complex K4[Fe(CN)6] under solvent-free conditions. chemmethod.comsphinxsai.com

Table 1: Comparison of Solvent-Free Synthesis Methods for Benzimidazole Derivatives